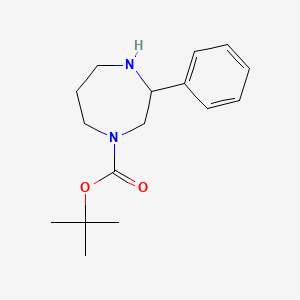![molecular formula C14H11NO B582467 3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261896-62-1](/img/structure/B582467.png)
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound features a hydroxyl group, a methyl group, and a carbonitrile group attached to the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps:
Suzuki Coupling Reaction: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate (K₃PO₄) in a solvent mixture such as tetrahydrofuran (THF) and water.
Nitrile Formation: The carbonitrile group can be introduced through cyanation reactions, often using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile, often involves scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactions: The functional groups (hydroxyl, methyl, and carbonitrile) play crucial roles in its reactivity, enabling various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
5’-Methyl-[1,1’-biphenyl]-3-carbonitrile:
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]: Lacks the carbonitrile group, affecting its chemical properties and applications.
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUJGAPBDHQRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683695 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-62-1 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
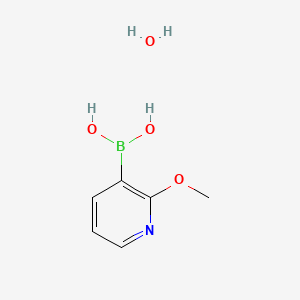
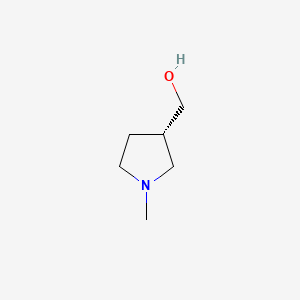

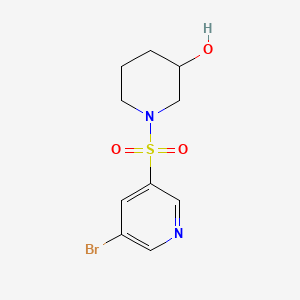

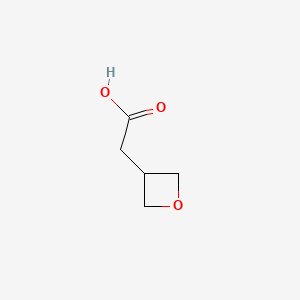
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)


![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)
